molecular formula C20H24BrN5O B3004864 (4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 886896-57-7

(4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B3004864
CAS No.: 886896-57-7
M. Wt: 430.35
InChI Key: OBWQRTSRIZGGDO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and preclinical research. It features a complex structure incorporating both piperazine and piperidine heterocycles, which are privileged scaffolds frequently found in pharmacologically active molecules. The piperazine ring is a common feature in many FDA-approved drugs and bioactive compounds, often used to optimize pharmacokinetic properties and serve as a key scaffold for interacting with biological targets . Piperidine derivatives are also well-established in neuropsychiatric and oncological research, functioning as key components in central nervous system agents and anticancer drugs . The specific arrangement of the 4-bromophenyl, pyridazine, piperazine, and piperidine groups in this molecule suggests potential for interaction with various enzymatic and receptor targets. Researchers may explore its utility as a key intermediate or a novel chemical entity in drug discovery campaigns. Its structure aligns with compounds investigated for a range of biological activities, making it a valuable tool for building structure-activity relationships (SAR) in hit-to-lead optimization. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(4-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWQRTSRIZGGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has gained attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24BrN5OC_{20}H_{24}BrN_{5}O, with a molecular weight of 430.3 g/mol. The structure includes functional groups that are known for their pharmacological relevance, such as piperidine and pyridazine moieties.

PropertyValue
Molecular FormulaC20H24BrN5O
Molecular Weight430.3 g/mol
CAS Number886896-49-7

Phosphodiesterase Inhibition

Research indicates that derivatives containing the pyridazin-3(2H)-one structure, similar to our compound, exhibit potent and selective inhibition of PDE4. This inhibition is significant for treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases . PDE4 plays a critical role in degrading cyclic adenosine monophosphate (cAMP), which is vital for numerous cellular processes.

Enzyme Inhibition

The compound's structure suggests potential activity against various enzymes. For instance, piperidine derivatives have been reported to act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurological disorders . Moreover, compounds with similar structures have demonstrated urease inhibition, which could lead to new treatments for conditions like kidney stones .

Study on PDE4 Inhibition

In a study focusing on new pyridazin derivatives, it was found that specific compounds exhibited significant PDE4 inhibitory activity. The therapeutic implications included potential treatments for inflammatory diseases . The mechanism involved the modulation of cAMP levels, leading to reduced inflammation.

Antimicrobial Screening

A recent study synthesized various piperidine derivatives and evaluated their antimicrobial properties. Compounds showed varying degrees of effectiveness against different bacterial strains, indicating the potential for developing new antibiotics based on similar structures .

Comparison with Similar Compounds

Structural and Physicochemical Data Comparison

Compound Molecular Weight Key Substituents Notable Features Reference
Target Compound ~450 4-Bromophenyl, pyridazin-3-yl-piperidine Balanced lipophilicity for membrane interaction
BAY10000493 ~495 Imidazo[1,2-a]pyridine, 2-fluorophenyl K2P3.1 inhibition via X-gate closure
Piperidin-1-yl(imidazo[1,2-b]pyridazin-6-yl)methanone 391.5 Imidazo-pyridazine, pyridin-2-yl High aromaticity for kinase binding
(4-Bromo-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone ~300 3-Fluoro, methylpiperazine Enhanced metabolic stability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often prepared by reacting halogenated intermediates (e.g., 4-bromophenyl ketones) with nucleophiles like piperidine-containing pyridazines under reflux conditions. Solvent systems such as dichloromethane or chloroform/methanol mixtures are commonly used, with purification via column chromatography (eluent ratios 3:1 v/v) . Key steps include monitoring reaction progress using TLC and verifying purity via HPLC (>95% peak area) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H-NMR/13C-NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine/pyrrolidine protons at δ 2.5–3.5 ppm) and carbon assignments .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ peaks).
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (e.g., as demonstrated for similar bromophenyl-piperazine derivatives) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Screen for antimicrobial or cytotoxic activity using:

  • Broth Microdilution Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤50 µg/mL indicating potency .
  • MTT Assays : Assess cytotoxicity in cancer cell lines (e.g., IC50 calculations) . Include positive controls (e.g., doxorubicin) and statistical validation via ANOVA/Tukey’s test .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Investigate dynamic effects (e.g., rotamers in piperazine rings) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm through-bond correlations .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. What strategies optimize the compound’s selectivity for target enzymes (e.g., carbonic anhydrase isoforms)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with hCA I/II active sites. Focus on substituent effects (e.g., bromophenyl vs. fluorophenyl) .
  • SAR Studies : Synthesize analogs with modified piperazine/pyridazine groups and compare inhibitory constants (Ki) .
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive) .

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Methodological Answer :

  • High-Content Screening (HCS) : Use multi-parameter assays (e.g., cell viability, apoptosis markers) to identify toxicity thresholds .
  • Transcriptomic Profiling : Apply RNA-seq to detect pathway-specific responses (e.g., MAPK/NF-κB) at sub-IC50 doses .
  • In Silico Toxicity Prediction : Tools like ProTox-II or ADMETlab assess hepatotoxicity and cardiotoxicity risks .

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